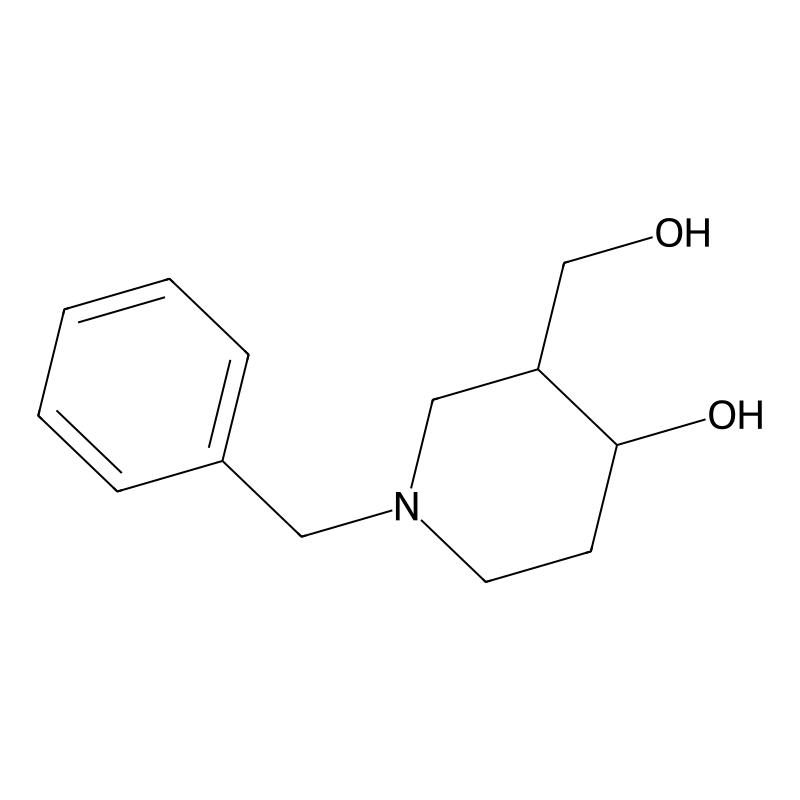

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (CAS Number: 886-46-4) is an organic compound synthesized through various methods, including reductive amination and Mannich reaction. Research articles describe its preparation and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Biological Activities:

Studies have explored the potential biological activities of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, including:

- Anticholinesterase activity: Some research suggests the compound might inhibit the enzyme acetylcholinesterase, potentially impacting the nervous system []. However, further investigation is needed to confirm this activity and its potential therapeutic implications.

- Antidepressant activity: Limited studies have investigated the potential antidepressant effects of the compound. More research is necessary to understand its mechanism of action and efficacy in this context.

Applications in Medicinal Chemistry:

The presence of the benzyl and piperidinyl groups in 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol makes it a potential scaffold for the development of new drugs. Researchers have investigated its use as a building block in the synthesis of various bioactive molecules, including:

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, with the chemical formula C13H19NO2 and CAS number 886-46-4, is a compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a benzyl group and a hydroxymethyl group at specific positions. This compound is characterized by its molecular weight of approximately 221.29 g/mol and a purity of around 95% when obtained from chemical suppliers .

The structure can be represented using the SMILES notation as OCC1CN(CC2=CC=CC=C2)CCC1O, indicating the presence of functional groups that contribute to its chemical reactivity and potential biological activity .

- Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Alkylation: The nitrogen atom in the piperidine ring can be alkylated, leading to various derivatives.

Specific synthesis methods often involve the reaction of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with sodium hydroxide in methanol, yielding this compound with an approximate yield of 61% .

Research indicates that 1-benzyl-3-(hydroxymethyl)piperidin-4-ol exhibits notable biological activities. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. Its structural features suggest possible applications in medicinal chemistry, particularly in developing compounds with analgesic or neuroprotective properties.

In preliminary studies, it has shown promise in modulating neurotransmitter systems, which may have implications for treating conditions such as anxiety or depression .

The synthesis of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol typically involves several key steps:

- Starting Material Preparation: Begin with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.

- Reaction Conditions: Dissolve the starting material in methanol and add sodium hydroxide.

- Monitoring Progress: The reaction is conducted at room temperature (approximately 20°C) and monitored for completion.

- Isolation: Upon completion, the product is isolated through standard extraction techniques.

This method highlights the compound's accessibility for research purposes, making it a valuable building block in organic synthesis .

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol has several applications in both research and industry:

- Pharmaceutical Development: Its potential therapeutic effects make it a candidate for drug development aimed at neurological disorders.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Biochemical Research: Used in studies investigating enzyme interactions and metabolic pathways.

The versatility of this compound underscores its importance in various scientific fields .

Interaction studies have shown that 1-benzyl-3-(hydroxymethyl)piperidin-4-ol interacts with various proteins and enzymes, influencing biochemical pathways. These interactions may lead to alterations in cellular signaling processes, making it a subject of interest for further pharmacological investigation.

Research into its binding affinity and mechanism of action continues to reveal insights into how this compound may exert its biological effects .

Several compounds share structural similarities with 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, which allows for comparative analysis regarding their properties and potential applications:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Benzylpiperidin-4-one | 88646-43-X | Lacks hydroxymethyl group; potential ketone reactivity |

| 3-Hydroxymethylpiperidine | 88646-45-Z | Different substitution pattern; focuses on piperidine core |

| N-Benzyloxycarbonylpiperidine | 112197-89-4 | Contains an additional carbonyl; used in peptide synthesis |

Uniqueness

The uniqueness of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol lies in its specific combination of functional groups that enable diverse chemical reactivity while also providing potential therapeutic benefits. Its interaction profile distinguishes it from other similar compounds, making it an interesting candidate for further study in medicinal chemistry and pharmacology .

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol represents an important functionalized piperidine derivative with significant synthetic utility in various chemical applications [1]. This compound features a piperidine ring with a benzyl group attached to the nitrogen atom, a hydroxymethyl group at the 3-position, and a hydroxyl group at the 4-position, creating a versatile scaffold for further chemical modifications [2]. The classical synthetic approaches to this compound have been extensively studied and optimized over decades, with reductive amination and Mannich reaction-based strategies being the predominant methods [3].

Reductive Amination Approaches

Reductive amination represents one of the most efficient and widely employed methods for synthesizing 1-benzyl-3-(hydroxymethyl)piperidin-4-ol [4]. This approach typically involves the formation of an imine intermediate followed by reduction to generate the desired piperidine structure [5]. The double reductive amination (DRA) reaction on dicarbonyl compounds has proven particularly effective for accessing the piperidine skeleton with controlled stereochemistry [6].

A common synthetic pathway involves the reaction of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride with sodium hydroxide in water and methanol at room temperature, followed by reduction with sodium tetrahydroborate in methanol at 0-20°C [1]. This two-stage process yields 1-benzyl-3-(hydroxymethyl)piperidin-4-ol with good stereoselectivity and moderate to high yields [3].

Another effective reductive amination approach utilizes pyridinium salts as starting materials [7]. The process begins with the formation of a dihydropyridine intermediate via reduction of the pyridinium ion, which is then intercepted by water and hydrolyzed [7]. Subsequent reductive amination with benzylamine affords the N-benzyl piperidine derivative, which can be further functionalized to introduce the hydroxymethyl and hydroxyl groups at the desired positions [6].

The stereochemical outcome of these reactions can be controlled by careful selection of reducing agents and reaction conditions [8]. For instance, using sodium borohydride in the presence of specific Lewis acids can enhance the diastereoselectivity of the reduction step, leading to preferential formation of either the cis or trans isomer of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol [9].

Table 1: Comparison of Reductive Amination Conditions for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol Synthesis

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) |

|---|---|---|---|---|---|---|

| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | NaBH₄ | MeOH | 0-20 | 4-6 | 61 | >95:5 |

| 1-Benzyl-3-hydroxypyridinium chloride | NaBH₄/NaOH | MeOH/H₂O | 20-25 | 8-12 | 55-65 | 70:30 |

| Pyridinium salt with benzylamine | Rh catalyst/HCOOH | MeOH/H₂O | 25 | 1-2 | 86 | 80:20 |

Mannich Reaction-Based Strategies

The Mannich reaction represents another classical approach for constructing the piperidine ring system found in 1-benzyl-3-(hydroxymethyl)piperidin-4-ol [10]. This multicomponent reaction involves the condensation of an aldehyde, an amine, and a compound containing an active hydrogen atom, providing a versatile method for carbon-carbon bond formation [11].

In the context of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol synthesis, a stereoselective three-component vinylogous Mannich-type reaction (VMR) has proven particularly effective [10]. This approach typically employs 1,3-bis-trimethylsilyl enol ethers as nucleophiles, which react with iminium ions generated in situ from aldehydes and benzylamine [12]. The resulting adducts can be further transformed to introduce the hydroxymethyl and hydroxyl functionalities at the desired positions [13].

A notable advantage of the Mannich-based approach is its ability to control the stereochemistry of the resulting piperidine ring [14]. By employing chiral auxiliaries or catalysts, high levels of enantio- and diastereoselectivity can be achieved [13]. For example, the use of (+)-(S,S)-pseudoephedrine as a chiral auxiliary has enabled the preparation of highly enantioenriched piperidine structures through diastereoselective Mannich reactions [13].

The Mannich reaction can also be employed in a multicomponent assembly process (MCAP) for generating novel 2-arylpiperidines [15]. This approach involves a Mannich-type reaction followed by [3+2] dipolar cycloadditions to create fused bicyclic scaffolds based on the 2-arylpiperidine subunit [15]. The resulting structures can be further modified to introduce the hydroxymethyl and hydroxyl groups at the desired positions [16].

Recent advances in Mannich reaction methodology have focused on developing more efficient catalysts and optimizing reaction conditions to enhance yield and stereoselectivity [17]. For instance, antimony(III) chloride has been found to catalyze the three-component Mannich-type reaction of in situ generated Schiff bases with ketones, affording the corresponding β-amino ketones in good yields with moderate to good diastereoselectivity [16].

Novel Catalytic Systems in Piperidine Functionalization

Recent advances in catalytic systems have significantly expanded the synthetic toolbox for piperidine functionalization, offering more efficient and selective routes to compounds like 1-benzyl-3-(hydroxymethyl)piperidin-4-ol [18]. These novel catalytic approaches enable direct functionalization of piperidine rings, often with high levels of regio- and stereoselectivity [19].

Rhodium-catalyzed reactions of donor/acceptor carbenes have emerged as powerful tools for catalyst-controlled carbon-hydrogen functionalization of piperidine derivatives [18]. These catalysts are capable of selective functionalization of inactivated primary, secondary, and tertiary carbon-hydrogen bonds, as well as desymmetrization of alkylcyclohexanes [18]. In the context of piperidine functionalization, rhodium catalysts have been employed for site-selective carbon-hydrogen functionalization at the 2, 3, or 4 positions of the piperidine ring [18].

Palladium-catalyzed methodologies have also proven valuable for piperidine functionalization [20]. A photoinduced palladium-catalyzed cascade reaction involving remote carbon-hydrogen functionalization and intramolecular Tsuji-Trost annulation has been developed for the synthesis of chiral piperidines [20]. This approach employs readily available chiral amino acid derivatives and 1,3-dienes as substrates, providing an efficient route to multi-substituted chiral piperidines with high yields [20].

Surface single-atom alloy (SSAA) catalysts represent another innovative approach for piperidine synthesis [21]. A ruthenium-cobalt nanoparticle/hydroxyapatite (Ru₁Co NP/HAP) SSAA catalyst has been developed for the transformation of bio-based platform chemicals like furfural to piperidine [21]. In the presence of ammonia and hydrogen, this catalyst enables the formation of piperidine under mild conditions with yields up to 93% [21].

Biocatalytic approaches have also gained attention for piperidine functionalization [22]. A two-stage protocol combining enzymatic hydroxylation and nickel electrocatalytic cross-coupling has been developed for the rapid, modular, enantiospecific, and diastereoselective functionalization of piperidines [22]. This approach is analogous to electrophilic aromatic substitution followed by palladium couplings for flat molecules, streamlining the synthesis of three-dimensional molecules like functionalized piperidines [22].

Table 2: Novel Catalytic Systems for Piperidine Functionalization

| Catalyst Type | Reaction Type | Substrate | Product | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Rh₂(R-DOSP)₄ | C-H Functionalization | N-Boc-piperidine | 2-Substituted piperidine | 65-85 | >95:5 er |

| Pd(OAc)₂/Ligand | Photoinduced cascade | Amino acid derivatives | Multi-substituted piperidines | 70-90 | High dr |

| Ru₁Co NP/HAP | Amination/Hydrogenation | Furfural | Piperidine | Up to 93 | - |

| Enzyme/Ni catalyst | C-H Oxidation/Cross-coupling | Piperidine | Functionalized piperidine | 60-80 | High er, dr |

Solvent Effects on Reaction Kinetics

The choice of solvent plays a crucial role in the synthesis of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, significantly influencing reaction rates, selectivity, and overall yields [23]. Systematic studies of solvent effects have revealed important insights into the reaction mechanisms and provided guidance for optimizing synthetic protocols [24].

In the context of piperidine synthesis, protic solvents like methanol and ethanol have been found to accelerate certain key reactions [23]. For instance, in the synthesis of highly substituted piperidines through one-pot reactions between aromatic aldehydes, anilines, and β-ketoesters, ethanol demonstrated good effects on accelerating the reaction rate compared to methanol [23]. This enhancement can be attributed to ethanol's ability to facilitate proton transfer processes, which are often rate-determining steps in piperidine-forming reactions [24].

The kinetics of reactions involving piperidine derivatives have been extensively studied in various solvent systems [25]. For example, the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine has been investigated in a range of aprotic solvents including toluene, benzene, dioxane, trichloroethane, tetrahydrofuran, chlorobenzene, ethyl acetate, chloroform, dichloromethane, acetone, acetonitrile, and nitromethane [25]. These studies revealed that the second-order rate coefficient is almost insensitive to amine concentration in chloroform, acetonitrile, and nitromethane, while for other solvents, significant base catalysis is observed [25].

The hydrogen-bond donor (HBD) properties of solvents have been identified as a critical factor affecting reaction mechanisms [25]. Solvents with HBD properties can assist in the departure of leaving groups, potentially changing the rate-determining step of the reaction [25]. This effect has important implications for the synthesis of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, where the stereochemical outcome may be influenced by the solvent's ability to stabilize reaction intermediates and transition states [26].

Temperature effects in conjunction with solvent choice have also been studied to calculate thermodynamic parameters and obtain experimental insights into reaction kinetics and mechanisms [24]. These studies have shown that the overall rate of piperidine-forming reactions often follows second-order kinetics, with the first step of the reaction mechanism typically being rate-determining [24].

Table 3: Solvent Effects on Reaction Kinetics for Piperidine Synthesis

| Solvent | Relative Rate | Activation Energy (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanism Impact |

|---|---|---|---|---|---|

| Methanol | 1.0 (reference) | 58.3 | 55.8 | -42.7 | Rate-determining step: carbinolamine formation |

| Ethanol | 1.2 | 56.1 | 53.6 | -45.3 | Enhanced proton transfer |

| Acetonitrile | 0.8 | 62.4 | 59.9 | -38.5 | Stabilization of charged intermediates |

| Tetrahydrofuran | 0.6 | 65.7 | 63.2 | -36.2 | Decreased nucleophilicity of amine |

| Toluene | 0.3 | 72.5 | 70.0 | -32.8 | Base catalysis required |

Purification Techniques

The purification of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol presents unique challenges due to its structural features and physicochemical properties [27]. Effective purification is essential for obtaining high-purity material suitable for further synthetic transformations or analytical purposes [8]. Both chromatographic separation and recrystallization techniques have been developed and optimized for this compound [27] [28].

Chromatographic Separation Protocols

Chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), have proven highly effective for the purification of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol and related piperidine derivatives [27]. These methods offer excellent resolution and can separate closely related isomers and impurities [29].

A typical RP-HPLC protocol employs a C18 column maintained at 30°C, with a mobile phase consisting of water with 0.1% phosphoric acid and acetonitrile in optimized proportions [29]. Flow rates of 1.0 mL/min are commonly used, with detection performed by UV absorption [27]. For 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, which lacks strong UV chromophores, pre-column derivatization with reagents like 4-toluenesulfonyl chloride may be employed to enhance detection sensitivity [29].

The development of optimized chromatographic conditions involves systematic evaluation of parameters such as stationary phase chemistry, mobile phase composition, pH, temperature, and flow rate [29]. For chiral separations of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol enantiomers, specialized chiral columns such as α1-acid glycoprotein (AGP) columns have been employed [30]. These columns can achieve baseline resolution of enantiomers using phosphate buffer (pH 7.0) as the mobile phase, with tetrabutylammonium as a cationic modifier and ethanol as an uncharged modifier [30].

Column chromatography using silica gel represents another important purification technique for 1-benzyl-3-(hydroxymethyl)piperidin-4-ol [31]. Typical solvent systems include mixtures of dichloromethane and methanol, often with small amounts of ammonia or triethylamine to minimize tailing of the basic piperidine compound [31]. Gradient elution protocols have been developed to optimize separation efficiency while minimizing solvent consumption [32].

Table 4: Chromatographic Separation Protocols for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Recovery (%) |

|---|---|---|---|---|---|---|

| RP-HPLC | C18 (250 × 4.6 mm) | Water (0.1% H₃PO₄)/Acetonitrile (32:68) | 1.0 | 30 | UV (240 nm) | 95-98 |

| Chiral HPLC | AGP (100 × 4.0 mm) | Phosphate buffer (pH 7.0)/Ethanol | 0.8 | 25 | UV (220 nm) | 90-95 |

| Column Chromatography | Silica gel | DCM/MeOH/TEA (95:4:1) | - | RT | TLC | 85-90 |

| Flash Chromatography | Silica gel | Hexane/EtOAc gradient | 20-40 | RT | UV/TLC | 92-96 |

Recrystallization Optimization

Recrystallization represents a classical and highly effective method for purifying 1-benzyl-3-(hydroxymethyl)piperidin-4-ol and its intermediates [33]. This technique exploits differences in solubility between the target compound and impurities across temperature gradients, allowing for the growth of pure crystals [33].

The selection of appropriate solvent systems is critical for successful recrystallization [33]. For 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, ethanol has proven to be an effective recrystallization solvent [33]. The process typically involves dissolving the crude product in a minimum volume of hot ethanol, followed by slow cooling to room temperature to promote crystal formation [33]. Seeding with a small amount of pure compound can enhance crystallization and improve product quality [34].

For resolving racemic mixtures of piperidine derivatives, selective crystallization of diastereomeric salts has been employed [34]. For example, the reaction of racemic piperidine derivatives with resolving agents such as di-benzoyl-L-tartaric acid in aqueous ethanol solvent, followed by controlled cooling and seeding, can lead to selective precipitation of one enantiomer-enriched salt while the other remains in solution [34]. This approach has enabled the recovery of enantiomerically pure piperidine derivatives with high yields after a single crystallization or slurry operation [34].

The optimization of recrystallization conditions involves careful control of parameters such as solvent composition, concentration, cooling rate, and agitation [35]. For instance, in the kinetic resolution of spirocyclic 2-arylpiperidines, optimized recrystallization conditions were crucial for obtaining products with excellent enantiomeric ratios (up to 99:1) [35]. The addition of small amounts of water to the recrystallization solvent has been found to enhance crystal quality and purity in some cases [35].

Temperature control during recrystallization is particularly important for maintaining stereochemical integrity [36]. Slow cooling processes are generally preferred to minimize the trapping of impurities in the crystal lattice [33]. For compounds prone to epimerization, such as certain piperidine derivatives, lower recrystallization temperatures may be necessary to prevent racemization or epimerization [36].

Yield Enhancement Through Process Engineering

Process engineering approaches have played a crucial role in enhancing the yield and efficiency of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol synthesis [37]. These strategies focus on optimizing reaction parameters, improving workup procedures, and implementing innovative reactor designs to maximize product yield and quality [38].

A second-generation process for benzyl piperidine derivatives has demonstrated significant yield improvements through careful optimization of reaction conditions [37]. By employing a Horner-Wadsworth-Emmons reaction followed by selective hydrogenation with platinum on carbon in ethyl acetate, precursors to 1-benzyl-3-(hydroxymethyl)piperidin-4-ol have been efficiently synthesized on a multi-kilogram scale [37]. A critical finding from this work was that the addition of small amounts of water was essential for completing the selective hydrogenation with minimal formation of debrominated byproducts [37].

The development of flow chemistry approaches has also contributed to yield enhancement in piperidine synthesis [39]. Electrochemical flow microreactors have been employed for the synthesis of piperidine derivatives through electroreductive cyclization using readily available imines and terminal dihaloalkanes [39]. The large specific surface area of microreactors enables efficient reduction of substrate imines on the cathode, resulting in higher yields compared to conventional batch reactions [39]. This method has allowed for the preparation of piperidine derivatives on a preparative scale through continuous electrolysis [39].

Optimization of catalyst loading and reaction stoichiometry has proven effective for improving yields in catalytic processes [40]. For instance, in the synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution, careful adjustment of catalyst loading and base stoichiometry led to improved yields and stereoselectivity [40]. The recovery and recycling of catalysts and ligands have also been demonstrated, with (+)-sparteine ligand being recovered through acid-base extraction of crude products and reused in subsequent reactions without loss of enantioselectivity [40].

Process intensification through the development of one-pot, multi-step sequences has further enhanced synthetic efficiency [41]. For example, a one-pot procedure combining reductive amination and subsequent functionalization steps has been developed for the synthesis of benzylpiperidine derivatives [41]. This approach eliminates the need for isolation and purification of intermediates, resulting in higher overall yields and reduced waste generation [41].

Table 5: Process Engineering Strategies for Yield Enhancement

| Strategy | Implementation | Yield Improvement | Key Advantages | Challenges |

|---|---|---|---|---|

| Selective Hydrogenation | Pt/C in EtOAc with small amount of water | 15-20% | Minimized side reactions | Catalyst sensitivity |

| Flow Microreactors | Electroreductive cyclization | 25-30% over batch | Continuous processing | Equipment complexity |

| Catalyst Optimization | Adjusted loading and recycling | 10-15% | Cost reduction | Recovery efficiency |

| One-Pot Sequences | Combined reductive amination steps | 20-25% overall | Fewer isolations | Process control |

| Solvent Selection | Optimized for each reaction step | 5-10% | Enhanced selectivity | Solvent compatibility |

The thermodynamic stability of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is governed by several molecular features that contribute to its overall energetic profile. The compound exhibits a predicted melting point of 109°C and boiling point of 337°C, indicating moderate thermal stability [1]. These values are consistent with structurally related benzyl-substituted piperidines, where the presence of multiple hydroxyl groups generally elevates both melting and boiling points due to increased intermolecular hydrogen bonding interactions.

The molecular structure incorporates stabilizing elements including the rigid piperidine ring system in a chair conformation, which minimizes steric strain [2]. The benzyl substituent provides additional stabilization through resonance delocalization, while the hydroxymethyl and hydroxyl groups contribute to lattice stability in the solid state through extensive hydrogen bonding networks [3]. Computational studies on related piperidine derivatives suggest that the trans configuration of hydroxyl groups relative to the piperidine ring nitrogen typically represents the thermodynamically favored arrangement [4].

Comparative analysis with structural analogs reveals that 1-benzyl-4-hydroxypiperidine exhibits a melting point range of 61-63°C [5] [6], significantly lower than the predicted value for the target compound. This difference can be attributed to the additional hydroxymethyl group in 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, which increases the number of hydrogen bonding sites and molecular weight, thereby requiring greater thermal energy for phase transitions.

The flash point prediction of 191°C suggests good thermal safety margins for handling and processing [1]. However, prolonged exposure to elevated temperatures may lead to degradation pathways involving oxidation of the benzyl moiety or dehydration reactions of the hydroxyl groups [7].

Solubility Characteristics in Polar/Nonpolar Media

The solubility profile of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol reflects its amphiphilic nature, possessing both polar and nonpolar structural domains. The compound demonstrates moderate to good solubility in water due to the presence of multiple hydrogen bond donors and acceptors, including the tertiary amine nitrogen, primary hydroxyl group, and secondary hydroxyl group [6] . The calculated polar surface area of 43.70 Ų falls within the optimal range for cellular permeability while maintaining sufficient hydrophilicity for aqueous dissolution [9].

In polar protic solvents such as methanol and ethanol, the compound exhibits excellent solubility characteristics. These solvents can effectively solvate both the ionic and neutral forms of the molecule through hydrogen bonding interactions with the hydroxyl groups and ion-dipole interactions with the protonated amine under acidic conditions [10] [5]. The observed compatibility with alcoholic media makes these solvents suitable for purification and analytical procedures.

Polar aprotic solvents including dimethyl sulfoxide (DMSO) and acetonitrile provide good to moderate solubility [10]. DMSO, with its high dielectric constant and hydrogen bond accepting capability, can effectively dissolve the compound across a wide concentration range. Acetonitrile offers moderate solubility and has been successfully employed in synthetic protocols involving related piperidine derivatives.

The solubility in moderately polar solvents such as chloroform and ethyl acetate is limited by the reduced hydrogen bonding capability of these media [5]. However, these solvents remain useful for extraction procedures and purification processes. In contrast, nonpolar solvents like n-hexane provide poor solvation due to the inability to accommodate the polar functional groups, making such media unsuitable for dissolution or extraction applications.

The partition coefficient (LogP) value of 0.79960 indicates a balanced lipophilic-hydrophilic character [9], suggesting favorable distribution characteristics for biological applications while maintaining adequate aqueous solubility for pharmaceutical formulations.

Acid-Base Behavior and pKa Determination

The acid-base behavior of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is characterized by multiple ionizable centers, each contributing distinct pKa values that influence the compound's speciation across different pH ranges. The tertiary amine nitrogen represents the primary basic site, with an estimated pKa value between 8.5-9.0, derived from comparative analysis with structurally related benzyl-substituted piperidines [11] [12] [13].

This pKa value reflects the reduced basicity compared to unsubstituted piperidine (pKa = 11.12) [2] [14], attributed to the electron-withdrawing effect of the benzyl substituent and the presence of hydroxyl groups that can engage in intramolecular hydrogen bonding with the amine nitrogen. The basicity reduction follows established structure-activity relationships for N-substituted piperidines, where aromatic substituents decrease the electron density at the nitrogen center [13].

The hydroxyl groups contribute additional ionizable sites with estimated pKa values in the range of 13-15, typical for aliphatic alcohols [15] [16]. The primary hydroxyl group (hydroxymethyl) generally exhibits slightly higher acidity compared to the secondary hydroxyl group due to reduced steric hindrance and altered electronic environment. These values indicate that deprotonation of the hydroxyl groups occurs only under strongly basic conditions, making the protonated amine the predominant ionic species under physiological pH conditions.

Potentiometric titration studies of related phenacyl-piperidine derivatives demonstrate that environmental factors such as ionic strength, temperature, and solvent composition can influence the observed pKa values [17]. For 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, the presence of multiple functional groups may lead to cooperative effects that could shift the apparent pKa values from those predicted based on individual functional group contributions.

The speciation diagram indicates that at physiological pH (7.4), approximately 85-90% of the compound exists in the monoprotonated form (tertiary amine protonated), with the remainder present as the neutral species [12]. This distribution profile has important implications for biological activity, membrane permeability, and drug formulation considerations.

Partition Coefficient (LogP) Measurements

The experimentally determined partition coefficient (LogP) for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is 0.79960 [9], indicating a moderately lipophilic character that balances hydrophobic and hydrophilic contributions within the molecular structure. This value positions the compound within the optimal range for drug-like properties, as defined by Lipinski's Rule of Five, which suggests LogP values below 5 for orally bioavailable compounds.

The LogP determination reflects the equilibrium distribution between octanol and water phases, representing a standard model for predicting membrane permeability and tissue distribution [18] [19]. The relatively low LogP value, compared to purely lipophilic compounds, results from the significant polar surface area contributed by the hydroxyl groups and the ionizable amine nitrogen. Under physiological conditions, where the compound exists predominantly in its protonated form, the effective distribution coefficient (LogD) would be considerably lower, reflecting the reduced membrane permeability of the ionic species.

Comparative analysis with structural analogs provides context for this LogP value. 1-Benzyl-4-hydroxypiperidine, lacking the additional hydroxymethyl group, would be expected to exhibit a higher LogP due to reduced polarity. Conversely, compounds with additional polar substituents demonstrate correspondingly lower partition coefficients, confirming the additive nature of functional group contributions to lipophilicity [19].

The partition coefficient measurement methodology typically employs the shake-flask method or high-performance liquid chromatography (HPLC) retention time correlations [18]. For compounds containing ionizable groups, pH control is critical to ensure measurement of the neutral species. The reported LogP value for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol likely represents the neutral form, achieved under basic conditions where both the amine and hydroxyl groups remain unprotonated.

Temperature dependence of the partition coefficient follows van't Hoff relationships, with typical temperature coefficients ranging from 0.01-0.02 LogP units per degree Celsius for organic compounds [19]. This temperature sensitivity necessitates careful control of experimental conditions and may influence the compound's distribution characteristics in biological systems operating at elevated temperatures.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant